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molecular formula C11H8N2OS B8295175 4H-thieno[3,4-b][1,4]benzodiazepin-9(10H)-one

4H-thieno[3,4-b][1,4]benzodiazepin-9(10H)-one

Cat. No. B8295175
M. Wt: 216.26 g/mol
InChI Key: CMZQYGQKSQPIBP-UHFFFAOYSA-N
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Patent
US04216148

Procedure details

A 7.2 g. portion of the above benzamide in 100 g. of polyphosphoric acid is heated at 115°-125° C. for 2 hours, cooled, poured into ice and water and extracted with chloroform. The extract is washed with water, dried over magnesium sulfate, filtered and evaporated, giving 4H-thieno[3,4-b][1,4]benzodiazepin-9(10H)-one as a yellow solid.
Name
benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][CH:16]=[CH:15][C:3]=1[C:4]([NH:6][C:7]1[C:11](OCC)=[CH:10][S:9][CH:8]=1)=[O:5]>O>[CH:8]1[S:9][CH:10]=[C:11]2[C:7]=1[NH:6][C:4](=[O:5])[C:3]1[CH:15]=[CH:16][CH:17]=[CH:18][C:2]=1[NH:1]2

Inputs

Step One
Name
benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC2=CSC=C2OCC)C=CC=C1
Step Two
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C=1SC=C2NC3=C(C(NC21)=O)C=CC=C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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